molecular formula C20H17ClFN3O2S B2993877 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1105213-11-3

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2993877
CAS RN: 1105213-11-3
M. Wt: 417.88
InChI Key: OETRRFSVDJDBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

Several derivatives synthesized for their potential anti-inflammatory activities show significant promise. For example, Sunder and Maleraju (2013) synthesized derivatives with anti-inflammatory activity, highlighting the therapeutic potential of structurally related compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Antitumor Activities

The exploration into antitumor properties is another significant area of research. Studies demonstrate that certain pyrimidine and acetamide derivatives exhibit potent anticancer activity against various cancer cell lines. For instance, Hafez and El-Gazzar (2017) synthesized thienopyrimidine derivatives displaying potent anticancer activity comparable to that of doxorubicin on human cancer cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Effects

Research into the antimicrobial effects of related compounds reveals potential applications in combating bacterial infections. Fuloria et al. (2009) synthesized novel imines and thiazolidinones, evaluating their antibacterial and antifungal activities, and found them to have significant effects against various microbes (Fuloria et al., 2009).

Anticonvulsant Potential

The anticonvulsant potential of these compounds is also a notable area of research, with studies exploring their efficacy in seizure models. Severina et al. (2020) reported on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents, highlighting their moderate activity in pentylenetetrazole-induced seizure models (Severina et al., 2020).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-5-6-15(8-17(12)22)23-18(26)9-16-10-19(27)25-20(24-16)28-11-13-3-2-4-14(21)7-13/h2-8,10H,9,11H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETRRFSVDJDBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide

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